molecular formula C15H13NO4 B6321670 2-(3,5-Dimethylphenyl)-4-nitrobenzoic acid CAS No. 180977-05-3

2-(3,5-Dimethylphenyl)-4-nitrobenzoic acid

Cat. No.: B6321670
CAS No.: 180977-05-3
M. Wt: 271.27 g/mol
InChI Key: DCRURVYQFRUXFL-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenyl)-4-nitrobenzoic acid is an organic compound that features a benzoic acid core substituted with a 3,5-dimethylphenyl group and a nitro group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylphenyl)-4-nitrobenzoic acid typically involves the nitration of 2-(3,5-dimethylphenyl)benzoic acid. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the nitration process.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylphenyl)-4-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acid catalysts.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Esterification: Alcohols (e.g., methanol, ethanol), sulfuric acid or hydrochloric acid as catalysts.

Major Products Formed

    Reduction: 2-(3,5-Dimethylphenyl)-4-aminobenzoic acid.

    Esterification: Methyl 2-(3,5-dimethylphenyl)-4-nitrobenzoate, ethyl 2-(3,5-dimethylphenyl)-4-nitrobenzoate.

Scientific Research Applications

2-(3,5-Dimethylphenyl)-4-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenyl)-4-nitrobenzoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-Dimethylphenyl)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Nitrobenzoic acid: Lacks the 3,5-dimethylphenyl group, resulting in different steric and electronic properties.

Uniqueness

2-(3,5-Dimethylphenyl)-4-nitrobenzoic acid is unique due to the presence of both the 3,5-dimethylphenyl group and the nitro group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-(3,5-dimethylphenyl)-4-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-9-5-10(2)7-11(6-9)14-8-12(16(19)20)3-4-13(14)15(17)18/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRURVYQFRUXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20634068
Record name 3',5'-Dimethyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180977-05-3
Record name 3',5'-Dimethyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Bromo4-nitrobenzoic acid (0.43 g, 2.03 mmol) and 3,5-dimethylphenyl boronic acid (0.334 g, 2.23 mmol) were dissolved in anhydrous DMF (25 mL) under nitrogen. To this mixture was added Cs2CO3 (1.66 g, 5.08 mmol) followed by Pd(Ph3P)4 (0.12 g, 5%). The mixture was heated at 100° C. overnight. The solution was poured onto 1N HCl and extracted with Et2O. It was dried over MgSO4 and the solvent was removed in vacuo. The crude product was chromatographed on silica gel using a 9:1 mixture of hexanes and ethyl acetate to provide the desired product (0.34 g): 1H NMR (CDCl3) d 2.36 (6H, s), 6.99 (2H, s), 7.07 (1H, s), 8.03 (1H, d, J=9.0 Hz), 8.23-8.25 (2H, m); 13C NMR (CDCl3) d 21.28, 121.68, 123.68, 125.74, 126.07, 130.22, 131.19, 131.31, 135.04, 138.21, 144.74, 170.75.
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
0.334 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Cs2CO3
Quantity
1.66 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.12 g
Type
catalyst
Reaction Step Four

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